

physical and chemical characteristics of 3-Methylisothiazol-4-amine

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Compound of Interest

Compound Name: 3-Methylisothiazol-4-amine

Cat. No.: B1314455

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An In-depth Technical Guide to 3-Methylisothiazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases contain limited specific experimental data for **3-Methylisothiazol-4-amine**. This guide provides a comprehensive overview of its known characteristics and draws upon data from closely related isothiazole derivatives to offer a foundational resource for research and development. All data for compounds other than **3-Methylisothiazol-4-amine** are clearly indicated.

Core Physical and Chemical Characteristics

3-Methylisothiazol-4-amine is a heterocyclic amine with the isothiazole ring system at its core. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The precise physical and chemical properties of **3-Methylisothiazol-4-amine** are not extensively documented. The following table summarizes the available data for this compound and includes data for the closely related isomer, 3-methylisothiazol-5-amine, for comparative purposes.

| Property | 3-Methylisothiazol-4-amine | 3-Methylisothiazol-5-amine |
|-------------------|----------------------------|-----------------------------|
| CAS Number | 53483-97-9[1] | 24340-76-9[2] |
| Molecular Formula | C4H6N2S[1] | C4H6N2S[2] |
| Molecular Weight | 114.17 g/mol [1] | 114.17 g/mol [2] |
| Boiling Point | Data not available | 120.7°C at 760 mmHg[3] |
| Density | Data not available | 1.258 g/cm ³ [3] |
| pKa | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| Appearance | Data not available | Data not available |

Synthesis and Analysis: Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **3-Methylisothiazol-4-amine** are not readily available in the public domain. However, general methodologies for the synthesis of isothiazoles and the analysis of related isothiazolinones can be adapted for this compound.

Representative Synthesis of Isothiazole Derivatives

A general approach to the synthesis of isothiazoles involves the cyclization of a precursor molecule containing the requisite nitrogen, sulfur, and carbon atoms. One common method is the reaction of an enaminoester with a source of sulfur and a bromodifluoroacetamide or ester. This three-component reaction allows for the formation of the isothiazole ring with the potential for substitution at various positions. The specific precursors and reaction conditions would need to be optimized for the synthesis of **3-Methylisothiazol-4-amine**.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC) for Isothiazolinone Analysis

The following is a representative protocol for the analysis of isothiazolinone compounds, which can be adapted for **3-Methylisothiazol-4-amine**. This method is based on established procedures for the separation and quantification of related compounds.[4][5][6][7]

Objective: To develop and validate an HPLC method for the quantification of **3-Methylisothiazol-4-amine** in a given matrix.

Materials and Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS) detector.
- C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 μ m).
- **3-Methylisothiazol-4-amine** analytical standard.
- HPLC-grade acetonitrile, methanol, and water.
- Formic acid or acetic acid (for mobile phase modification).
- Syringe filters (0.45 μ m).

Chromatographic Conditions (to be optimized):

- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A starting gradient of 5% B, increasing to 95% B over 20 minutes, followed by a re-equilibration step.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 μ L.
- Detection Wavelength: To be determined by UV-Vis scan of the analytical standard (typically in the range of 210-280 nm for isothiazolinones).

Procedure:

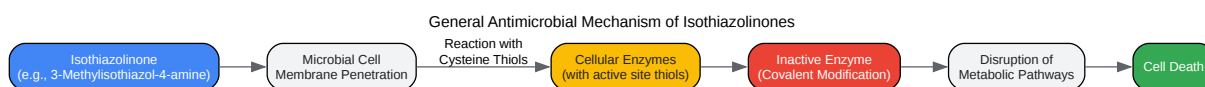
- **Standard Preparation:** Prepare a stock solution of **3-Methylisothiazol-4-amine** in methanol or acetonitrile. From the stock solution, prepare a series of calibration standards at different concentrations.
- **Sample Preparation:** The sample preparation will depend on the matrix. For liquid samples, a simple dilution and filtration may be sufficient. For solid samples, an extraction step (e.g., ultrasonic-assisted extraction with methanol) may be necessary, followed by filtration.
- **Analysis:** Inject the prepared standards and samples into the HPLC system.
- **Quantification:** Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations. Determine the concentration of **3-Methylisothiazol-4-amine** in the samples by interpolating their peak areas on the calibration curve.

Biological Activity and Visualization of Related Pathways

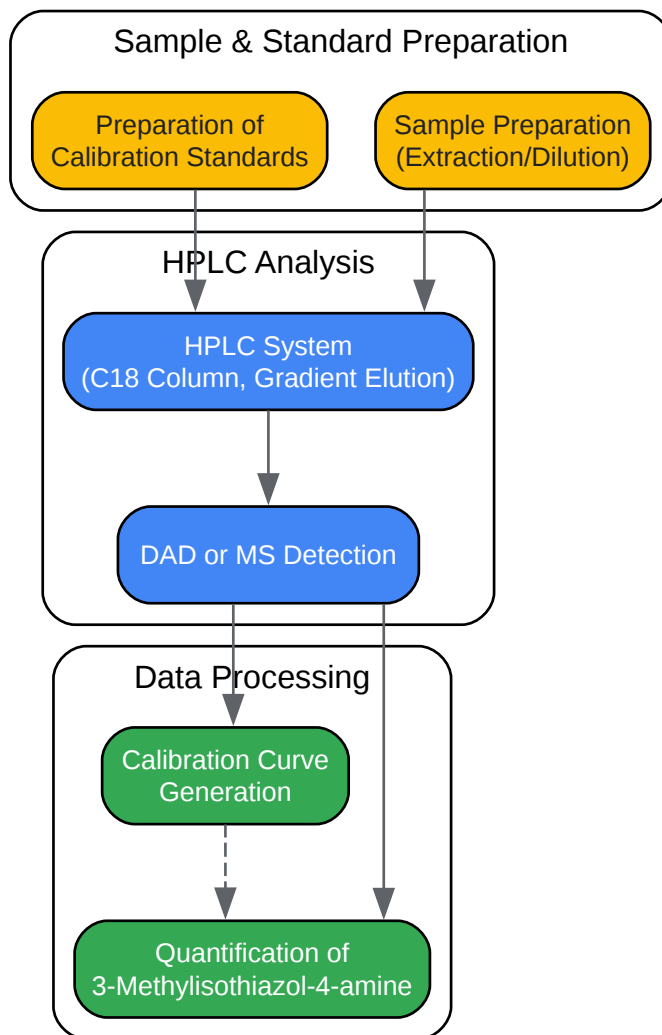
While specific signaling pathways involving **3-Methylisothiazol-4-amine** have not been elucidated, the broader class of isothiazolinones is known for its antimicrobial properties.

General Antimicrobial Mechanism of Isothiazolinones

Isothiazolinones exert their antimicrobial effects primarily through the inhibition of essential enzymes within microbial cells.^{[8][9][10]} The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophilic residues, particularly the thiol groups of cysteine residues in enzymes. This covalent modification leads to the inactivation of enzymes involved in critical metabolic pathways, ultimately resulting in cell death.



Experimental Workflow for HPLC Analysis



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